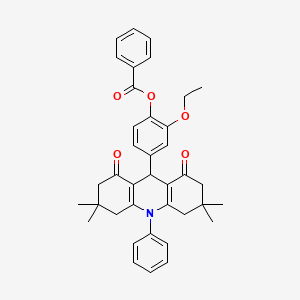![molecular formula C25H20F3N3O3 B6099159 3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6099159.png)
3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide typically involves multiple steps, starting with the formation of the core benzamide structure. The specific synthetic routes can vary, but common steps include:
Formation of the pyrazole ring: This is usually achieved through a cyclization reaction involving a hydrazine derivative and an appropriate 1,3-diketone.
Substitution reactions: Introducing the phenyl and trifluoromethyl groups onto the pyrazole ring.
Amide bond formation: Combining the 3,4-dimethoxybenzoic acid with the pyrazole derivative to form the final benzamide structure.
Industrial Production Methods:
For industrial-scale production, optimization of reaction conditions is critical. Parameters such as temperature, solvents, catalysts, and reaction times are carefully controlled to maximize yield and purity. Common solvents include ethanol and dichloromethane, and catalysts like palladium may be used to facilitate various steps of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the aromatic nitro groups (if present) or the pyrazole ring.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Bromine for electrophilic aromatic substitution or sodium amide for nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinone derivatives and carboxylic acids.
Reduction: Amino derivatives or reduced pyrazole rings.
Substitution: Halogenated aromatic compounds or methoxy-substituted benzamides.
Scientific Research Applications
In Chemistry:
This compound serves as a building block for more complex molecules and materials
In Biology:
Its structural features make it a candidate for studies related to enzyme inhibition and receptor binding, helping to understand biological pathways and design new drugs.
In Medicine:
Research is exploring its potential as a pharmaceutical agent, particularly in the fields of oncology and neurology. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
In Industry:
It is used in the development of specialty chemicals and advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity. The exact mechanisms can vary depending on the application, but generally involve modulation of biochemical pathways or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
3,4-dimethoxybenzamide: Lacks the pyrazole ring and trifluoromethyl group.
N-phenylbenzamide: Simpler structure without the methoxy and pyrazole substituents.
Trifluoromethylphenyl derivatives: Share the trifluoromethyl group but differ in other substituents.
Uniqueness:
The unique combination of methoxy, pyrazole, phenyl, and trifluoromethyl groups provides distinct chemical and biological properties not seen in simpler analogs. This makes it a valuable compound for research and industrial applications, offering enhanced reactivity and specificity.
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3/c1-33-21-13-10-17(14-22(21)34-2)24(32)29-18-11-8-16(9-12-18)20-15-23(25(26,27)28)30-31(20)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWREDOHUGFOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC(=NN3C4=CC=CC=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-(2,5-DIMETHOXYPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B6099076.png)
![3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B6099083.png)
![N-(2-fluorophenyl)-3-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6099084.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(3-hydroxyphenyl)benzamide](/img/structure/B6099087.png)
![(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6099097.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]acetamide](/img/structure/B6099100.png)
![1-{2-hydroxy-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6099104.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)

![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)
![1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B6099141.png)
![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione](/img/structure/B6099166.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6099181.png)
